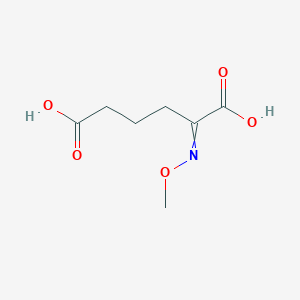
2-(Methoxyimino)hexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxyimino)hexanedioic acid is an organic compound with the molecular formula C7H11NO5 It is a derivative of hexanedioic acid, where one of the hydrogen atoms is replaced by a methoxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxyimino)hexanedioic acid typically involves the reaction of hexanedioic acid with methoxyamine. The reaction is carried out under acidic conditions to facilitate the formation of the methoxyimino group. The general reaction scheme is as follows: [ \text{Hexanedioic acid} + \text{Methoxyamine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to increase yield and purity. One such method includes the use of metal catalysts to enhance the reaction rate and selectivity. The reaction conditions are optimized to ensure high conversion rates and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxyimino)hexanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxyimino group to an amino group.
Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hexanedioic acid derivatives.
Scientific Research Applications
2-(Methoxyimino)hexanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methoxyimino)hexanedioic acid involves its interaction with specific molecular targets. The methoxyimino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Pentanedioic acid, 2-(methoxyimino)-, bis(trimethylsilyl) ester
- α-Ketoglutaric acid, MO-2TMS
- 2-Oxoglutaric acid, O-methyloxime, TMS
Uniqueness
2-(Methoxyimino)hexanedioic acid is unique due to its specific structure and the presence of the methoxyimino group, which imparts distinct chemical properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
838902-27-5 |
|---|---|
Molecular Formula |
C7H11NO5 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-methoxyiminohexanedioic acid |
InChI |
InChI=1S/C7H11NO5/c1-13-8-5(7(11)12)3-2-4-6(9)10/h2-4H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
BCOVLECWPGTVGP-UHFFFAOYSA-N |
Canonical SMILES |
CON=C(CCCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















